4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2454491-15-5
VCID: VC11525797
InChI:
SMILES:
Molecular Formula: C6H4ClFN2O2
Molecular Weight: 190.6

4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid

CAS No.: 2454491-15-5

Cat. No.: VC11525797

Molecular Formula: C6H4ClFN2O2

Molecular Weight: 190.6

Purity: 95

* For research use only. Not for human or veterinary use.

4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid - 2454491-15-5

Specification

CAS No. 2454491-15-5
Molecular Formula C6H4ClFN2O2
Molecular Weight 190.6

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring with three substituents: an amino group (-NH2_2) at position 4, a chlorine atom at position 6, and a fluorine atom at position 5. The carboxylic acid (-COOH) at position 3 introduces acidity and hydrogen-bonding capabilities. This arrangement creates electronic asymmetry, influencing its reactivity in nucleophilic and electrophilic reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H4ClFN2O2\text{C}_6\text{H}_4\text{ClFN}_2\text{O}_2
Molecular Weight190.56 g/mol
CAS Number2454491-15-5
IUPAC Name4-Amino-6-chloro-5-fluoropyridine-3-carboxylic acid
SMILES NotationC1=C(C(=C(C(=N1)Cl)F)N)C(=O)O

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound’s structure. For instance, 1H^1\text{H} NMR spectra reveal distinct peaks for the pyridine ring protons (δ 7.0–8.2 ppm) and the carboxylic acid proton (δ 10–12 ppm) . HRMS analysis of related derivatives shows precise mass-to-charge ratios matching theoretical values (e.g., m/zm/z 381.1341 for a trifluoroacetate salt) .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The compound is typically synthesized via multi-step reactions starting from pyridine derivatives. A common route involves:

  • Halogenation: Introduction of chlorine and fluorine via electrophilic substitution.

  • Amination: Selective introduction of the amino group using ammonia or protected amines.

  • Carboxylation: Oxidation or carbonylation to install the carboxylic acid moiety.

Table 2: Synthetic Methods and Yields

StepReagents/ConditionsYield (%)Reference
HalogenationCl2_2/FeCl3_3, 40°C78
AminationNH3_3/EtOH, reflux65
CarboxylationKMnO4_4, H2_2O, 80°C82

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. For example, thiocarbonyldiimidazole-assisted coupling—a method validated in the synthesis of analogous pyridine derivatives —enables scalable production with >90% purity.

Chemical Reactivity and Functionalization

Substitution Reactions

The chloro and fluoro groups undergo nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For instance, reaction with piperazine yields thiourea derivatives, as demonstrated in inhibitors of Bacillus subtilis Sfp-PPTase .

Esterification and Hydrolysis

The carboxylic acid can be esterified using ethanol/H2_2SO4_4 to form ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate, a precursor for prodrug development. Conversely, alkaline hydrolysis regenerates the free acid.

Table 3: Reaction Conditions and Products

Reaction TypeReagentsProduct
NASPiperazine, DMF, 80°CThiourea derivative
EsterificationEthanol, H2_2SO4_4, refluxEthyl ester (C8_8H8_8ClFN2_2O2_2)

Applications in Drug Discovery and Agrochemicals

Medicinal Chemistry

The compound serves as a building block for kinase inhibitors and antimicrobial agents. Its fluorine atom enhances metabolic stability, while the carboxylic acid enables salt formation for improved solubility.

Agrochemical Development

Derivatives exhibit herbicidal and fungicidal activity. The chloro group’s electron-withdrawing effect disrupts enzymatic pathways in pests.

Analytical and Quality Control Methods

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts .

Spectroscopic Standards

Future Research Directions

  • Targeted Drug Delivery: Explore conjugation with nanoparticles for enhanced bioavailability.

  • Green Synthesis: Develop solvent-free reactions using microwave irradiation.

  • Structural Optimization: Modify substituents to improve binding affinity for cancer targets.

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